molecular formula C10H10O2 B1346094 3-Phenyloxolan-2-one CAS No. 6836-98-2

3-Phenyloxolan-2-one

Cat. No.: B1346094
CAS No.: 6836-98-2
M. Wt: 162.18 g/mol
InChI Key: QGHNDAKWOGAJHS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Phenyloxolan-2-one can be synthesized through several methods. One common approach involves the cyclization of 3-phenylpropanoic acid using an acid catalyst. The reaction typically proceeds under reflux conditions, with the removal of water to drive the equilibrium towards the formation of the lactone.

Another method involves the use of 3-phenylpropanoic acid chloride, which undergoes intramolecular cyclization in the presence of a base such as pyridine. This method is advantageous as it often results in higher yields and fewer side products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the continuous flow synthesis approach. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher efficiency and scalability. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-Phenyloxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3-phenyl-2-oxobutanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield 3-phenyltetrahydrofuran-2-ol, typically using reducing agents like lithium aluminum hydride.

    Substitution: The lactone ring can undergo nucleophilic substitution reactions, where the oxygen atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 3-Phenyl-2-oxobutanoic acid.

    Reduction: 3-Phenyltetrahydrofuran-2-ol.

    Substitution: Various substituted lactones depending on the nucleophile used.

Scientific Research Applications

3-Phenyloxolan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.

    Industry: It is used in the production of specialty chemicals and as a flavoring agent in the food industry due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 3-phenyloxolan-2-one involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or receptors, leading to its observed antimicrobial or antifungal effects. The exact pathways and molecular targets are still under investigation, but its lactone structure is believed to play a crucial role in its activity.

Comparison with Similar Compounds

Similar Compounds

    3-Phenyltetrahydrofuran-2-ol: A reduced form of 3-phenyloxolan-2-one with similar chemical properties but different reactivity.

    3-Phenylpropanoic acid: A precursor in the synthesis of this compound, sharing the phenyl group but lacking the lactone ring.

    3-Phenyl-2-oxobutanoic acid: An oxidized form of this compound with distinct chemical properties.

Uniqueness

This compound is unique due to its lactone structure, which imparts specific reactivity and stability. Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis. Additionally, its potential biological activities set it apart from other similar compounds, making it a subject of interest in medicinal chemistry.

Properties

IUPAC Name

3-phenyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-10-9(6-7-12-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHNDAKWOGAJHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00987908
Record name 3-Phenyloxolan-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6836-98-2
Record name Dihydro-3-phenyl-2(3H)-furanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6836-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2(3H)-Furanone, 4,5-dihydro-3-phenyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenyloxolan-2-one
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Record name 3-phenyloxolan-2-one
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Synthesis routes and methods I

Procedure details

The product of Example 2 (837 g, 2.6M) methanol (1.5 l) and 40% aq. NaOH (1 l, 10M) were heated to reflux for 2 hours. The reaction was then cooled to room temperature and acidified with conc. HCl (1l). The reaction was left as room temperature overnight and then extracted with methyl tert.butyl ether (1 l,500 ml). The extracts were washed with aq. Na2CO3, dried and evaporated to give the title compound(376 g, 89%).
Name
product
Quantity
837 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
89%

Synthesis routes and methods II

Procedure details

A suspension of potassium tert-butoxide (12.3 g) in toluene (200 mL) was treated dropwise with a mixture of phenylacetonitrile (12.9 g) and (2-bromoethoxy)trimethyl-silane (23.8 g) at room temperature. Upon completion of the addition, the reaction mixture was refluxed for 5 h, then cooled to room temperature and quenched by pouring onto a mixture of ice and water. The formed organic phase was separated and the aqueous phase was extracted with benzene. The combined organic phases were washed with water, dried over magnesium sulfate, filtered and concentrated on a rotary evaporator to give 2-phenyl-4-trimethylsilanyloxy-butyronitrile. The obtained butyronitrile derivative was redissolved in a mixture of ethanol (40 mL) and 70% aqueous sulfuric acid (40 mL), stirred at 50° C. for 3 h and, after cooling to room temperature, diluted with water (150 mL). The resulted organic phase was separated and the aqueous phase was extracted with benzene. The combined organic phases were washed with water, then with saturated aqueous solution of sodium bicarbonate, dried over magnesium sulfate, filtered, concentrated on a rotary evaporator and distilled in vacuum to give 11.0 g (62%) of the title compound.
Name
butyronitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
62%

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